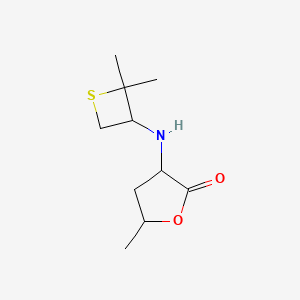![molecular formula C18H13NO3S B12946809 Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)
Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of benzothiazole and chromene Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while chromene is a benzopyran derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Materials Science: Due to its unique electro-optical properties, the compound is being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying cellular processes and pathways.
Mécanisme D'action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Another benzothiazole derivative with potential anticancer properties.
2H-chromen-2-one: A chromene derivative known for its photobiological properties and applications in medicine.
Uniqueness
Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate is unique due to its combined structural features of benzothiazole and chromene, which confer distinct electro-optical and biological properties.
Propriétés
Formule moléculaire |
C18H13NO3S |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13NO3S/c20-18(13-9-12-5-1-3-7-15(12)21-10-13)22-11-17-19-14-6-2-4-8-16(14)23-17/h1-9H,10-11H2 |
Clé InChI |
HUDWQHSUWAQULI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946726.png)
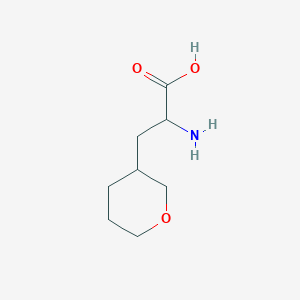
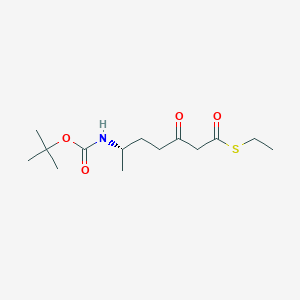
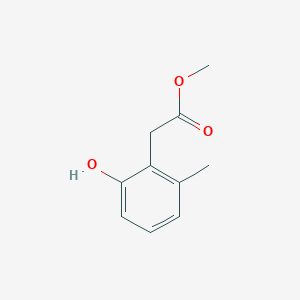
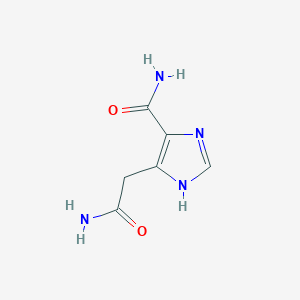
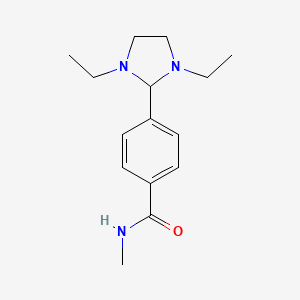
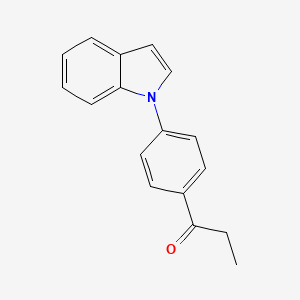
![(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(((2S,3R,4R,5R,6S)-4-Amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B12946762.png)
![(1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B12946767.png)
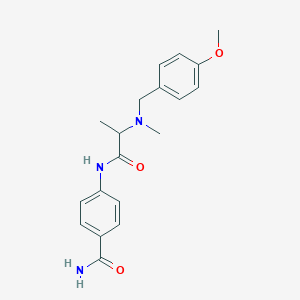
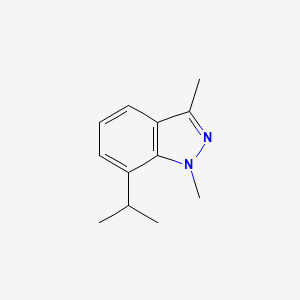
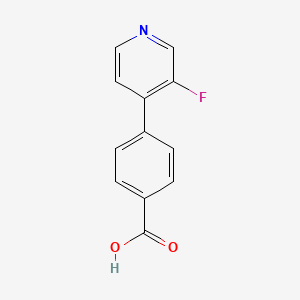
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)
